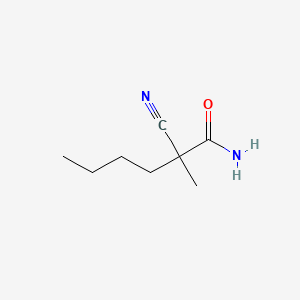
4-Diethoxyphosphoryl-2-methylsulfonyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Diethoxyphosphoryl-2-methylsulfonyl-phenol is an organic compound characterized by the presence of diethoxyphosphoryl and methylsulfonyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diethoxyphosphoryl-2-methylsulfonyl-phenol typically involves the introduction of diethoxyphosphoryl and methylsulfonyl groups onto a phenol ring. One common method involves the reaction of 4-methylsulfonylphenol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Diethoxyphosphoryl-2-methylsulfonyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ethers or esters of the phenol.
Scientific Research Applications
4-Diethoxyphosphoryl-2-methylsulfonyl-phenol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Diethoxyphosphoryl-2-methylsulfonyl-phenol involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the methylsulfonyl group can interact with biological molecules through sulfonation. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylsulfonylphenol: Lacks the diethoxyphosphoryl group but shares the methylsulfonyl group.
2-Methylsulfonylphenol: Similar structure but with the sulfonyl group in a different position.
4-Methylsulfonylphenylboronic acid: Contains a boronic acid group instead of the diethoxyphosphoryl group.
Uniqueness
Its ability to participate in both phosphorylation and sulfonation reactions sets it apart from similar compounds .
Properties
Molecular Formula |
C11H17O6PS |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-2-methylsulfonylphenol |
InChI |
InChI=1S/C11H17O6PS/c1-4-16-18(13,17-5-2)9-6-7-10(12)11(8-9)19(3,14)15/h6-8,12H,4-5H2,1-3H3 |
InChI Key |
ARJPQHAZBJECRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=C(C=C1)O)S(=O)(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B13812409.png)

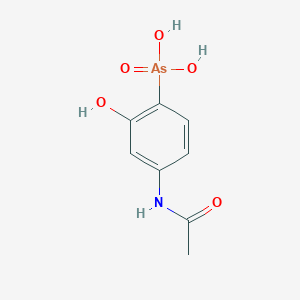
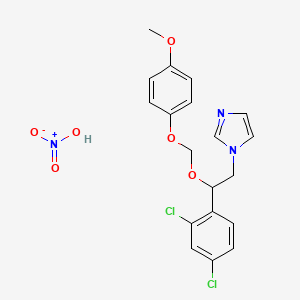

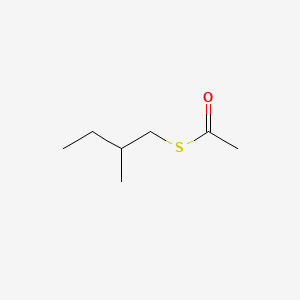
![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)
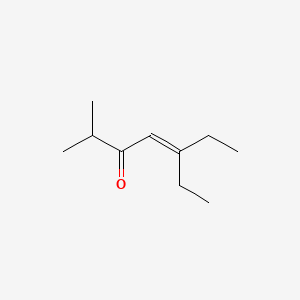
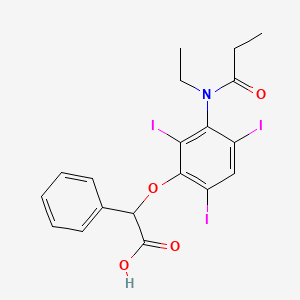
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
